1-Methyl-4-piperidinemethanol

Übersicht

Beschreibung

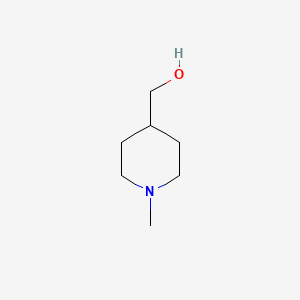

1-Methyl-4-piperidinemethanol is an organic compound with the molecular formula C7H15NO. It is a colorless to yellow liquid at room temperature and is known for its use in various chemical syntheses and industrial applications. The compound is characterized by a piperidine ring substituted with a methyl group and a hydroxymethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-4-piperidinemethanol can be synthesized through several methods. One common approach involves the reduction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere . The reaction mixture is typically stirred at room temperature for 17 hours and then cooled to 0°C before workup.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-piperidinemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced further to form different alcohol derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Thionyl chloride (SOCl2) is often used to convert the hydroxymethyl group to a chloromethyl group.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Various alcohol derivatives.

Substitution: Chloromethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Methyl-4-piperidinemethanol serves as a key intermediate in the synthesis of various biologically active compounds. Its applications are categorized into several areas:

Medicinal Chemistry

- Antagonists and Inhibitors : The compound is utilized in the development of selective antagonists for various receptors, including the human gonadotropin-releasing hormone receptor and vascular endothelial growth factor receptor-2. These compounds play crucial roles in cancer therapy and reproductive health .

- Neuropharmacology : It has been studied for its potential as a GABAA receptor agonist, specifically at the α3 subunit, which is relevant for anxiety and seizure disorders .

Organic Synthesis

- Building Block for Complex Molecules : It is frequently employed as a building block in organic synthesis, allowing chemists to create complex structures through reactions such as reductive amination and nucleophilic substitutions .

Imaging Agents

- Radioiodinatable Agents : Research indicates that derivatives of this compound can be developed as radioiodinatable brain imaging agents targeting cannabinoid receptors, which are valuable in neuroimaging studies .

Data Table of Applications

Case Study 1: Antitumor Efficacy

A study explored the antitumor efficacy of compounds synthesized from this compound. The results indicated significant inhibition of tumor growth in various cancer cell lines, highlighting its potential as a lead compound for anticancer drug development.

Case Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological effects of derivatives showed promising results in modulating GABAA receptor activity, suggesting therapeutic potential for anxiety disorders. The study emphasized the structure-activity relationship, demonstrating how modifications to the piperidine ring can enhance receptor selectivity and efficacy.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-piperidinemethanol largely depends on its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- 1-Methylpiperidine-4-methanol

- N-Methyl-4-piperidinyl alcohol

- 4-Hydroxymethyl-1-methylpiperidine

Comparison: 1-Methyl-4-piperidinemethanol is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research. Compared to similar compounds, it may offer advantages in terms of reactivity and stability .

Biologische Aktivität

1-Methyl-4-piperidinemethanol (also known as 1-Methyl-4-piperidinylmethanol) is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. Its structure, characterized by a piperidine ring with a hydroxymethyl group, suggests various interactions with biological targets, including receptors and enzymes. This article compiles findings from diverse sources to elucidate the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₇H₁₅NO

- Molecular Weight : 129.21 g/mol

- CAS Number : 271971

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Interaction : The compound has been shown to bind to specific receptors, enhancing or inhibiting their activity. For instance, it may act as an agonist or antagonist depending on the receptor type involved.

- Enzyme Modulation : It can influence enzyme activity, potentially affecting metabolic pathways and signaling cascades within cells .

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties, which may be beneficial in treating neurological disorders:

- Cognitive Enhancement : In animal studies, this compound has demonstrated potential cognitive-enhancing effects. For example, it was found to improve memory and learning in rodent models .

- Neuroprotective Properties : The compound may protect neuronal cells from damage induced by oxidative stress or neurotoxic agents, suggesting its potential use in neurodegenerative diseases like Alzheimer's .

2. Cardiovascular Effects

Studies have explored the cardiovascular implications of this compound:

- Inotropic and Vasodilatory Effects : Similar compounds have shown direct inotropic effects (increasing heart contractility) and vasodilatory actions (widening blood vessels), which could be relevant for treating heart failure or hypertension .

Case Studies and Research Findings

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : Rapid absorption post-administration has been noted.

- Metabolism : The compound undergoes metabolic transformations that can enhance or diminish its biological activity.

- Elimination : Primarily excreted through renal pathways.

Eigenschaften

IUPAC Name |

(1-methylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZLJGZZDNGGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297432 | |

| Record name | 1-Methyl-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-89-8 | |

| Record name | 1-Methyl-4-piperidinemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-piperidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.